4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine
Description
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVDTNYABLGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine typically involves the protection of the hydroxyl group in piperidin-1-amine with a tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction with Fluoride Reagents
The tert-butyldimethylsilyl (TBS) group undergoes cleavage under mild fluoride conditions to yield 4-hydroxypiperidin-1-amine derivatives. This reaction is critical for accessing hydroxyl-containing intermediates.
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| TBAF (1 M in THF) | THF | 0°C → RT | 1–2 h | >90% | |
| NH₄F | MeOH/H₂O | RT | 4 h | 85% |
Example Reaction:
Acylation of the Primary Amine
The amine reacts with acylating agents to form stable amides or carbamates, often using coupling reagents in polar aprotic solvents.
Key Observation:
Reactions proceed efficiently without affecting the TBS group, enabling orthogonal functionalization.
N-Alkylation with Electrophiles
The primary amine participates in alkylation reactions under basic conditions, forming secondary or tertiary amines.
| Electrophile | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DMF | 60°C | 78% | |
| Iodoacetamide | DIPEA | CH₃CN | RT | 85% | |
| 2-Bromo-4-chloropyridine | NaH | DMF | RT | 62% |
Example Application:
Alkylation with bromopyridines generates biaryl ether intermediates for pharmaceutical scaffolds .
Mitsunobu Etherification
The deprotected hydroxyl group (post-TBS cleavage) engages in Mitsunobu reactions to invert stereochemistry or form ethers.
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ph₃P, DIAD | Alcohol partner (e.g., phenol) | 4-Alkoxypiperidin-1-amine derivatives | 60–75% |
Mechanistic Note:
DIAD (diisopropyl azodicarboxylate) and Ph₃P mediate the SN2 displacement via oxyphosphonium intermediates.
Staudinger Reaction
Azide derivatives of the amine undergo Staudinger ligation to form iminophosphoranes.
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Triphenylphosphine | THF/H₂O | Iminophosphorane intermediates | 89% |
Oxidation of the Amine
Controlled oxidation converts the primary amine to nitro or hydroxylamine derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C | N-Oxide | 70% | |
| NaIO₄ | MeOH/H₂O | Nitroso derivative | 65% |
Reductive Amination
The amine forms secondary amines via reductive coupling with aldehydes/ketones.
| Carbonyl Partner | Reducing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Cyclohexanone | NaBH₃CN | MeOH | 82% | |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 75% |
Intramolecular Cyclization
The amine participates in ring-forming reactions to generate piperidine-fused heterocycles.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, DMF, 100°C | Piperidine-quinazolinone hybrids | 68% | |
| Pd(OAc)₂, Xantphos | Indole-piperidine conjugates | 55% |
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Toward | Preferred Conditions |
|---|---|---|
| TBS ether | Fluoride ions (TBAF, NH₄F) | THF or MeOH, 0°C → RT |
| Primary amine | Acyl chlorides, sulfonyl halides | CH₂Cl₂/Et₃N, 0°C → RT |
| Piperidine ring | Electrophilic aromatic substitution | HNO₃/H₂SO₄, 0°C |
Stability Under Acidic/Basic Conditions
| Condition | TBS Group Stability | Amine Stability |
|---|---|---|
| pH < 3 (HCl, TFA) | Stable | Protonated (no degradation) |
| pH > 10 (NaOH, KOH) | Partial cleavage | Deamination at elevated temps |
Scientific Research Applications
Organic Synthesis
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable tool for chemists aiming to create novel compounds with specific properties .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. It has been investigated as a precursor for drug development, particularly in the synthesis of compounds targeting specific biological pathways. For instance, derivatives of this compound have shown promise as inhibitors of certain enzymes involved in disease processes .
Case Study: Anticancer Activity
A study demonstrated that derivatives of piperidine compounds exhibit cytotoxic activity against various cancer cell lines. The incorporation of the tert-butyldimethylsilyl group was found to enhance the bioavailability and efficacy of these compounds against tumors .
Biological Research
The interactions of this compound with biological targets have been a focus of research. Its ability to modulate enzyme activity or receptor binding is under investigation for potential therapeutic effects. The stability provided by the silyl group allows for better penetration into biological membranes, making it a candidate for drug formulation .
Mechanism of Action
The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, which protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group.
Comparison with Similar Compounds
The structural and functional attributes of 4-[(TBS)oxy]piperidin-1-amine are compared below with related piperidin-1-amine derivatives:
Structural Features
Key Observations :
- Bulky substituents (e.g., pyrrolopyrimidine in ) are designed for specific target interactions, such as kinase inhibition , whereas simpler derivatives (e.g., 4-piperidin-1-ylbutan-1-amine) serve as flexible intermediates .
Activity Trends :
- Bulky substituents (e.g., pyrrolopyrimidine) enhance target binding but may reduce bioavailability.
- TBS-protected amines are often transient intermediates, whereas acetylated analogs (e.g., 1-acetylpiperidin-4-amine) are metabolically stable and used in prodrug designs .
Biological Activity
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The presence of the TBDMS group is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TBDMS-Piperidine | E. coli | 32 µg/mL |
| TBDMS-Piperidine | S. aureus | 16 µg/mL |
Anticancer Activity
Studies have shown that piperidine derivatives can modulate pathways involved in cancer cell proliferation. Specifically, this compound has been investigated for its ability to inhibit key signaling pathways associated with tumor growth.
Case Study:
In a study involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation: It has been suggested that it can modulate receptor activity, influencing various signaling cascades associated with inflammation and cancer progression.
Research Findings
Recent studies have elucidated the structure-activity relationship (SAR) of piperidine derivatives, emphasizing the importance of the TBDMS group in enhancing biological activity.
Table: Structure-Activity Relationship of Piperidine Derivatives
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound A | No TBDMS | Low activity |
| Compound B | TBDMS Present | High activity |
| Compound C | TBDMS + Hydroxyl Group | Enhanced activity |
Clinical Implications
The potential therapeutic applications of this compound extend to drug development for treating infections and cancers. Its unique structural features make it a candidate for further optimization and testing in clinical settings.
Q & A
Q. What are the key considerations for synthesizing 4-[(tert-butyldimethylsilyl)oxy]piperidin-1-amine, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) group as a protective moiety for hydroxyl or amine functionalities. For example, TBDMS-protected intermediates can be synthesized via silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Characterization requires 1H/13C NMR to confirm silyl group integration and HPLC (e.g., C18 columns, acetonitrile/water mobile phases) to assess purity .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: The compound’s stability is influenced by moisture and temperature. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to avoid inhalation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : Key for verifying TBDMS group presence (δ ~0.1–0.3 ppm for Si-CH3 in 1H NMR; δ ~18–25 ppm in 13C NMR).
- FT-IR : Peaks at ~1250 cm⁻¹ (Si-C stretching) and ~800 cm⁻¹ (Si-O) confirm silyl ether formation.
- Mass Spectrometry (ESI/HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
Advanced Questions
Q. How can computational methods optimize reaction pathways for synthesizing TBDMS-protected piperidine derivatives?
Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and thermodynamic favorability of silylation reactions. Tools like Gaussian or ORCA can model steric effects of the TBDMS group on reaction kinetics. Pairing computational results with experimental data (e.g., reaction yields, NMR kinetics) refines synthetic routes .
Q. How can contradictory data in silylation reaction yields be resolved?
Methodological Answer: Contradictions often arise from solvent polarity or base strength. For example, imidazole may outperform DMAP in polar aprotic solvents like DMF. Systematic screening (DoE approach) with variables like temperature (0°C vs. RT), solvent (THF vs. DCM), and base (imidazole vs. triethylamine) identifies optimal conditions. Cross-validate results using HPLC and in-situ IR monitoring .
Q. What strategies enhance the compound’s application in drug discovery, particularly for targeting neurological receptors?
Methodological Answer: The piperidine amine acts as a pharmacophore for σ-receptor or monoamine transporter binding. Introduce substituents via N-alkylation or amide coupling to modulate lipophilicity (logP) and blood-brain barrier penetration. Biological assays (e.g., radioligand binding for σ1 receptors) paired with molecular docking (AutoDock Vina) validate target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
